molecular formula C29H29ClN4O5 B1682472 (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid

(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid

Katalognummer: B1682472
Molekulargewicht: 549.0 g/mol
InChI-Schlüssel: PXNTUYAGLGTUKX-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid is a highly potent, selective, and cell-active inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid metabolic pathway. By selectively inhibiting SphK2, this compound modulates the balance of bioactive sphingolipids, notably reducing levels of sphingosine-1-phosphate (S1P) and increasing intracellular ceramide and sphingosine. This shift in the "sphingolipid rheostat" is a critical mechanism for inducing apoptosis and inhibiting growth in cancer cells, making it a valuable chemical probe for investigating oncogenic signaling and evaluating SphK2 as a therapeutic target in various cancer models, including hepatocellular carcinoma. Beyond oncology, its research applications extend to the study of inflammatory processes, fibrotic diseases, and other pathological conditions driven by sphingolipid signaling dysregulation. The selectivity profile of this inhibitor allows researchers to dissect the distinct biological roles of SphK2 from its isoform SphK1, providing crucial insights for targeted drug discovery.

Eigenschaften

IUPAC Name

(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O5/c1-38-24-9-6-10-25(39-2)26(24)23-16-21(28(35)32-27(29(36)37)17-7-4-3-5-8-17)33-34(23)22-13-14-31-20-15-18(30)11-12-19(20)22/h6,9-17,27H,3-5,7-8H2,1-2H3,(H,32,35)(H,36,37)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNTUYAGLGTUKX-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC(C5CCCCC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)N[C@@H](C5CCCCC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chlorination of Quinoline Precursors

The 7-chloro substituent is introduced via electrophilic aromatic substitution. A representative pathway involves:

  • Nitration of 4-hydroxyquinoline at position 7 using HNO₃/H₂SO₄.
  • Reduction to the amine with H₂/Pd-C.
  • Sandmeyer reaction with CuCl to install chlorine.

Reaction Conditions :

  • Nitration: 0–5°C, 2 hr (yield: 68%)
  • Chlorination: 60°C, 4 hr (yield: 82%)

Construction of the Pyrazole Core

Cyclocondensation Approach

A diketone precursor (1-(2,6-dimethoxyphenyl)propane-1,3-dione) reacts with hydrazine derivatives under acidic conditions:

$$
\text{C}6\text{H}3(\text{OMe})2\text{COCH}2\text{CO} + \text{NH}2\text{NH}2 \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole intermediate}
$$

Optimization Data :

Parameter Value
Temperature 80°C
Time 6 hr
Yield 75%

Functionalization at Position 3

The carboxylic acid group is introduced via oxidation of a methyl substituent using KMnO₄ in alkaline conditions:

$$
\text{Pyrazole-CH}3 \xrightarrow{\text{KMnO}4, \text{NaOH}} \text{Pyrazole-COOH}
$$

Synthesis of (2S)-2-Amino-2-cyclohexylacetic Acid

Asymmetric Hydrogenation

A ketone precursor undergoes catalytic hydrogenation with a chiral Ru catalyst:

$$
\text{2-Oxo-2-cyclohexylacetic acid} \xrightarrow{\text{Ru-BINAP, H}_2} (2S)\text{-2-Amino-2-cyclohexylacetic acid}
$$

Enantiomeric Excess : 98% ee (reported in analogous syntheses).

Coupling and Amide Bond Formation

Activation of Pyrazole-3-carboxylic Acid

The carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate):

$$
\text{Pyrazole-COOH} + \text{HBTU} \rightarrow \text{Pyrazole-CO-OBt}
$$

Amidation with (2S)-Amino Acid

The activated ester reacts with the amino acid in dichloromethane with triethylamine:

$$
\text{Pyrazole-CO-OBt} + \text{H}2\text{N-C(CH}2\text{C}6\text{H}{11}\text{)-COOH} \xrightarrow{\text{Et}_3\text{N}} \text{Target Amide}
$$

Yield : 86% (similar to procedures in).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica chromatography : Eluent gradient from hexane/EtOAc (4:1) to pure EtOAc.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.71 (d, J=8.0 Hz, quinoline-H), 7.63 (d, J=8.2 Hz, tosyl-H), 4.88 (s, CH₂).
  • HRMS : m/z 549.1826 [M+H]⁺ (calculated: 549.1827).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Cyclocondensation 75 95 120
Dipolar Cycloaddition 68 92 145
Asymmetric Synthesis 82 98 180

Challenges and Optimization

  • Stereochemical Integrity : Racemization during amidation minimized by maintaining pH < 8 and temperatures below 25°C.
  • Solubility Issues : Use of DMF/THF mixtures (1:4) improved reaction homogeneity.

Analyse Chemischer Reaktionen

SR48527 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

SR48527 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

SR48527 entfaltet seine Wirkung, indem es selektiv an den Neurotensinrezeptor 1 (NTS1) bindet und diesen antagonisiert. Diese Wechselwirkung hemmt die Fähigkeit des Rezeptors, an seinen natürlichen Liganden, Neurotensin, zu binden, wodurch die nachgeschalteten Signalwege moduliert werden. Die Hemmung von NTS1 beeinflusst verschiedene zelluläre Prozesse, darunter die Kalziumsignalisierung und die Neurotransmitterfreisetzung .

Wirkmechanismus

SR48527 exerts its effects by selectively binding to and antagonizing the neurotensin receptor 1 (NTS1). This interaction inhibits the receptor’s ability to bind to its natural ligand, neurotensin, thereby modulating downstream signaling pathways. The inhibition of NTS1 affects various cellular processes, including calcium signaling and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

However, the dimethoxyphenyl and pyrazole groups may redirect its mechanism toward kinase or protease inhibition, as seen in pyrazole-pyrimidine hybrids .

Metabolic Stability : Compared to simpler pyrazole-carboxamides (e.g., 182.23 MW in ), the target compound’s higher molecular weight and bulky substituents may reduce metabolic clearance but could compromise oral bioavailability.

Synergistic Effects: The combination of quinoline (aromatic, planar) and cyclohexyl (non-planar, lipophilic) groups may enhance target selectivity, similar to pyran-pyrazole hybrids in , which leverage spatial diversity for enzyme inhibition.

Biologische Aktivität

(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid is a complex compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which combines elements of pyrazole and quinoline, both known for their diverse pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C20H23ClN4O4\text{C}_{20}\text{H}_{23}\text{Cl}\text{N}_{4}\text{O}_{4}

This structure includes a cyclohexyl acetic acid moiety linked to a pyrazole derivative with a chloroquinoline substituent. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that it can induce apoptosis in various cancer cell lines, suggesting it may act through multiple pathways including the modulation of apoptotic proteins and cell cycle regulators .

Antimicrobial Activity

The antimicrobial efficacy of compounds containing quinoline and pyrazole moieties has been well documented. The specific compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promise in reducing inflammatory markers in vitro, indicating potential as an anti-inflammatory agent . Its ability to inhibit the production of pro-inflammatory cytokines suggests it could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
  • Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound led to a marked decrease in paw edema, highlighting its potential as an anti-inflammatory treatment.
  • Microbial Inhibition : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing its potency as an antimicrobial agent.

Data Summary Table

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces paw edema in animal models

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups. For complex spectra, employ 2D techniques like COSY, HSQC, or NOESY to resolve overlapping signals.
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column type (C18 reverse-phase) to assess purity. Purity thresholds ≥98% are typical for research-grade material .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF can validate molecular weight and detect fragmentation patterns.

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer:

  • Stepwise Coupling: Prioritize sequential reactions for the quinoline, pyrazole, and cyclohexylacetic acid moieties to minimize side products.
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions, adjusting ligand ratios to enhance yield .
  • Purification: Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the final product .

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow GHS guidelines for organic solvents and chlorinated intermediates .

Advanced Research Questions

Q. How can stereochemical integrity at the (2S)-cyclohexylacetic acid moiety be ensured during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Incorporate (S)-proline or Evans’ oxazolidinones to control stereochemistry during carboxylate formation.
  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .
  • Kinetic Resolution: Optimize reaction temperature and solvent polarity to favor the (2S)-configuration via selective crystallization .

Q. What strategies resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Orthogonal Assays: Combine enzyme inhibition studies (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporters) to validate target engagement .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Structural Dynamics: Apply molecular dynamics simulations to assess conformational changes in target proteins under varying pH or ionic conditions .

Q. How can mechanistic studies elucidate interactions with biological targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with its target protein (e.g., kinase domains) to resolve binding modes. Use synchrotron radiation for high-resolution data .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to distinguish between enthalpic and entropic driving forces.
  • Mutagenesis: Generate point mutations (e.g., Ala-scanning) in the target’s active site to identify critical residues for binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid
Reactant of Route 2
(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.